molecular formula C17H11Cl2F3N2O B2463060 6,7-Dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline CAS No. 478040-15-2

6,7-Dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline

Cat. No. B2463060
CAS RN: 478040-15-2
M. Wt: 387.18
InChI Key: ZSLGBBHGXQPGQB-UHFFFAOYSA-N
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Description

6,7-Dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline, also known as DMPTQ, is a synthetic molecule that has been studied for its potential applications in a variety of scientific research fields. It is a member of the quinoxaline family, which is a type of heterocyclic aromatic compound that has a six-membered ring composed of four carbon atoms and two nitrogen atoms. This molecule has been studied for its potential therapeutic effects, as well as its ability to act as a ligand for various receptors in the body.

Scientific Research Applications

Electrochromic Properties

  • Synthesis and Electrochromic Properties of Conducting Copolymers: The compound has been utilized in the synthesis of new monomers like DPOQ and DTTQ, which are used to create electrochromic devices with good switching times and contrasts, demonstrating its application in electrochromic materials and devices (Beyazyildirim et al., 2006).

Antiplasmodial Activity

  • Antiplasmodial Structure-Activity Relationship: Derivatives of this compound were synthesized and evaluated for their effectiveness against chloroquine-resistant Plasmodium falciparum, indicating potential use in antimalarial therapy (Marín et al., 2008).

Synthesis of Derivatives

  • Synthesis of 2-Substituted 3-(Tri(di)fluoromethyl)-quinoxalines: This compound forms the basis for synthesizing a wide range of 2-substituted 3-(trifluoromethyl)quinoxalines, including various derivatives with potential applications in different fields (Didenko et al., 2015).

Cytotoxic Activity

  • Synthesis and Cytotoxic Activity of Mono- and Dialkoxy Derivatives: Research on 5,8-quinolinedione derivatives, including the compound , shows higher cytotoxicity than certain standard compounds, suggesting use in cancer research (Kadela et al., 2016).

NMDA Receptor Antagonists

  • Structure-Activity Relationships as NMDA (Glycine Site) Receptor Antagonists: Certain derivatives, including 6,7-dichloro-1,4-dihydro-(1H, 4H)-quinoxaline-2,3-diones, have shown potential as NMDA receptor antagonists, which could have implications in neuropharmacology (Fray et al., 2001).

Optical and Morphological Studies

  • Investigation on Y-shaped Tri-fluoromethyl Substituted Quinoxalines: This compound has been used in the synthesis of quinoxaline derivatives for studying their optical properties, including absorption, emission, and fluorescence, indicating applications in material sciences (Rajalakshmi & Palanisami, 2020).

properties

IUPAC Name

6,7-dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2F3N2O/c1-8-4-3-5-9(2)14(8)25-16-15(17(20,21)22)23-12-6-10(18)11(19)7-13(12)24-16/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLGBBHGXQPGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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